2-Bromo-4-fluoro-1-isopropoxybenzene

Description

Chemical Structure and Properties

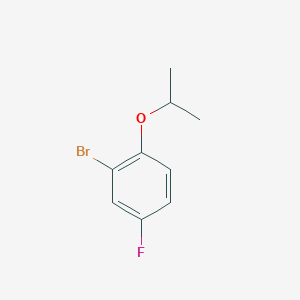

2-Bromo-4-fluoro-1-isopropoxybenzene (CAS: 202865-79-0) is an aromatic compound featuring a benzene ring substituted with bromine at position 2, fluorine at position 4, and an isopropoxy group at position 1. The compound’s reactivity and stability are influenced by the electron-withdrawing effects of bromine and fluorine, as well as the steric hindrance from the bulky isopropoxy group.

Applications

This compound is primarily used in organic synthesis and pharmaceutical research as a key intermediate. Its halogen substituents make it a versatile precursor for cross-coupling reactions (e.g., Suzuki-Miyaura reactions) to generate more complex aromatic systems .

Properties

IUPAC Name |

2-bromo-4-fluoro-1-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSLIMXPHXLCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378427 | |

| Record name | 2-bromo-4-fluoro-1-isopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-79-0 | |

| Record name | 2-Bromo-4-fluoro-1-(1-methylethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-4-fluoro-1-isopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-1-isopropoxybenzene typically involves the bromination and fluorination of isopropoxybenzene derivatives. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in achieving high purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1-isopropoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It participates in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4-fluoro-1-isopropoxybenzene is used in several scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: In the development of bioactive compounds and pharmaceuticals.

Medicine: As a lead compound in drug discovery for diseases such as Alzheimer’s and Parkinson’s.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-1-isopropoxybenzene involves its reactivity towards various nucleophiles and electrophiles. The presence of bromine and fluorine atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

1-Bromo-2-fluoro-4-isopropoxybenzene (CAS: 1036724-61-4)

Structural Differences

This positional isomer of 2-bromo-4-fluoro-1-isopropoxybenzene differs in the placement of substituents: bromine is at position 1, fluorine at position 2, and isopropoxy at position 3.

4-Bromo-1,2-diaminobenzene (CAS: 1575-37-7)

Functional Group Contrast Unlike this compound, this compound replaces the isopropoxy and fluorine groups with amino groups at positions 1 and 2.

G Protein Antagonist (CAS: 143675-79-0)

Functional Relevance

While structurally distinct, this compound shares a brominated aromatic core. It highlights the importance of halogenated benzene derivatives in medicinal chemistry, particularly in targeting cellular signaling pathways.

Research Findings and Implications

- Substituent Position Effects : The placement of bromine and isopropoxy groups significantly impacts steric and electronic properties. For instance, this compound’s bulky substituents limit its use in sterically demanding reactions but enhance stability in acidic conditions .

- Halogen vs. Amino Groups: Brominated derivatives excel in cross-coupling applications, while amino-substituted analogs (e.g., 4-bromo-1,2-diaminobenzene) are more suited for functional group transformations in materials science .

Biological Activity

Chemical Structure and Properties

2-Bromo-4-fluoro-1-isopropoxybenzene is characterized by the following structural features:

- Bromine (Br) and Fluorine (F) substituents on the aromatic ring.

- An isopropoxy group (-O-C(CH₃)₂) that influences its solubility and reactivity.

The molecular formula is , and its molecular weight is approximately 251.11 g/mol.

Antimicrobial Properties

Research has indicated that halogenated aromatic compounds, including those similar to this compound, exhibit significant antimicrobial activity. A study demonstrated that derivatives of brominated compounds showed effectiveness against various bacterial strains, suggesting that the presence of halogens enhances their bioactivity.

Table 1: Antimicrobial Activity of Halogenated Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 2-Bromo-4-fluoro-phenol | Escherichia coli | 16 µg/mL |

| 4-Fluoro-phenol | Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies using human cell lines showed that this compound exhibits moderate cytotoxic effects, which may limit its therapeutic applications but also suggests potential for use in targeted therapies where selective toxicity is desired.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The mechanism by which this compound exerts its biological effects appears to involve the disruption of cellular membranes and interference with metabolic pathways. The presence of halogens may enhance lipophilicity, facilitating membrane penetration and subsequent cellular interactions.

Case Study: Antibacterial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various halogenated compounds, including this compound. The study concluded that the compound exhibited a significant inhibitory effect on Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC value indicating effective concentration levels for potential therapeutic use.

Case Study: Cytotoxic Effects in Cancer Research

In another study focusing on cancer therapeutics, researchers investigated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated that at certain concentrations, the compound induced apoptosis in MCF-7 cells, suggesting its potential as a lead compound for further development in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.